molecular formula C9H6ClNO3 B6647116 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B6647116
M. Wt: 211.60 g/mol
InChI Key: MBQXAIQVDKETLJ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a bicyclic heterocyclic compound featuring a benzoxazine core with chlorine and methyl substituents at positions 6 and 8, respectively. Key identifiers include CAS numbers 120374-68-7 and 14529-12-5, with synonyms such as 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione .

Properties

IUPAC Name

6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQXAIQVDKETLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120374-68-7
Record name 5-Chloro-3-methyl isatoic anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydroxyl group on phosgene, forming a reactive chloroformate intermediate. Intramolecular cyclization with the amide nitrogen then yields the oxazinedione ring. Key parameters include:

  • Catalyst : Pyridine or alkylpyridines (e.g., 2-methylpyridine) at 1–10 mol% relative to the substrate.

  • Solvent : Water in a 4:1 to 10:1 mass ratio to the substrate, enabling facile product isolation.

  • Temperature : 50–80°C, balancing reaction rate and byproduct formation.

  • Phosgene Stoichiometry : A 1.1–2.0 molar excess ensures complete conversion.

Example Protocol

  • Combine 2-hydroxy-5-chloro-3-methylbenzamide (1 mol), pyridine (0.02 mol), and water (4:1 mass ratio) in a reactor.

  • Heat to 60°C and introduce phosgene (1.2 mol) over 1 hour.

  • Maintain at 60°C for 0.5–1 hour, then cool and filter.

  • Wash the precipitate with water and dry at 50°C.

Performance Data

CatalystTemperature (°C)Phosgene (equiv)Yield (%)Purity (%)
Pyridine601.297.899.5
2-Methylpyridine701.596.298.9

Solid Acid-Catalyzed Green Synthesis

Recent advances emphasize eco-friendly methodologies, such as the magnetic ferrierite-based catalyst (M-FER/TEPA/SO₃H) reported by Scientific Reports. This system avoids toxic phosgene, instead using formaldehyde and heterogeneous catalysis.

Reaction Adaptability

While originally designed for-oxazines from β-naphthol and anilines, the catalyst’s strong Brønsted acidity (0.95 mmol H⁺/g) suggests applicability to benzoxazinediones. Modifications include:

  • Substrate : Replace β-naphthol with 2-hydroxy-5-chloro-3-methylbenzamide.

  • Carbonyl Source : Substitute formaldehyde with triphosgene (a safer phosgene equivalent).

Optimized Conditions

  • Catalyst loading: 15 mg per mmol substrate.

  • Solvent: Water at room temperature.

  • Time: 2–4 hours (monitored by TLC).

Advantages

  • Recyclability: The catalyst retains >90% activity after five cycles.

  • Safety: Eliminates gaseous phosgene use.

Comparative Analysis of Methodologies

ParameterPhosgene MethodSolid Acid Method
Yield95–98%85–90% (estimated)
Purity98–99.5%95–97%
Reaction Time1–2 hours2–4 hours
Catalyst CostLow (pyridine derivatives)Moderate (nanoparticle synthesis)
Environmental ImpactHigh (phosgene toxicity)Low (water solvent, recyclable catalyst)

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with three structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Spectral Data (NMR/IR) Yield (%)
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione C₉H₆ClNO₃ 211.60 6-Cl, 8-CH₃ 113 (lit.) Not explicitly reported -
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione C₉H₆ClNO₃ 211.60 6-Cl, 1-CH₃ 201–202 ¹H-NMR: δ 3.31 (s, N-CH₃) 62
6,7-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione C₈H₃Cl₂NO₃ 248.02 6-Cl, 7-Cl 98% purity ¹H-NMR: δ 8.08 (s, H-5), 7.31 (s, H-8) 98
6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione C₈H₄FNO₃ 181.12 6-F Not reported IR: 1760 cm⁻¹ (C=O), 1708 cm⁻¹ (C=O) -
Key Observations:

Substituent Position Effects :

  • The 8-methyl group in the target compound reduces steric hindrance compared to the 1-methyl analog (melting point: 113°C vs. 201–202°C), suggesting differences in crystal packing and intermolecular interactions .
  • Halogen Type : The 6-fluoro analog (181.12 g/mol) has a lower molecular weight and distinct IR peaks (1760 cm⁻¹ for C=O) compared to chloro derivatives, which may influence electrophilic reactivity .

Synthetic Efficiency: The 6,7-dichloro derivative achieves a 98% yield, likely due to the electron-withdrawing effects of dual chloro groups facilitating cyclization . In contrast, mono-substituted analogs like the 6-chloro-1-methyl variant show moderate yields (62%), possibly due to steric challenges during synthesis .

Reactivity and Functionalization

  • Electrophilic Substitution : The 6-chloro group in the target compound enhances electrophilic aromatic substitution at the 8-position, as seen in analogs like 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives (e.g., compound 2 in , % yield) .
  • Hydrolytic Stability : Analogous compounds such as 1M7 (7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) hydrolyze to nitrobenzoic acids under acidic conditions, suggesting that the 8-methyl group in the target compound may similarly influence hydrolysis kinetics .

Biological Activity

6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial activity, and its role as a synthetic intermediate.

  • Molecular Formula : C₉H₆ClNO₃
  • Molecular Weight : 211.6 g/mol
  • CAS Number : 120374-68-7

This compound belongs to the oxazine class, which is characterized by a fused benzene and oxazine ring structure. The presence of chlorine and methyl groups on the benzene ring influences its reactivity and biological properties.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its effects on HeLa (cervical cancer) and U87 (glioblastoma) cells. The results indicated that:

  • IC₅₀ Values : The compound demonstrated selective cytotoxicity with IC₅₀ values ranging from 97.3 µM to over 200 µM depending on the cell line tested.
  • Mechanism of Action : The compound appears to induce necrosis in cancer cells more than apoptosis, suggesting a potential mechanism for its anticancer activity .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains. The findings showed:

  • No Significant Activity : In tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), the compound did not exhibit significant antibacterial activity at concentrations ranging from 12.5 to 100 µM .

Synthesis and Applications

This compound is primarily used as an intermediate in the synthesis of other bioactive compounds, such as Chlorantraniliprole-D3, which is utilized in agricultural applications . Its synthesis typically involves multi-step organic reactions that leverage its unique chemical structure for further functionalization.

Case Studies

StudyCell LineIC₅₀ Value (µM)Activity Observed
HeLa97.3Selective cytotoxicity
U87>200Necrotic phase predominated
E. coliN/ANo antibacterial activity

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate transition-state energies to explain preferential chloro-substitution at C6 versus C7.
  • Molecular dynamics : Simulate solvent effects on cyclization pathways (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
  • SAR studies : Compare electrostatic potential maps of derivatives to correlate substituent effects with bioactivity .

How should researchers address contradictions in synthetic yields reported across studies?

Advanced
Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., incomplete cyclization or hydrolysis products).
  • Reagent quality : Ensure anhydrous conditions and reagent purity (e.g., trace water in DMF reduces yield).
  • Scale-dependent effects : Pilot small-scale reactions with controlled stirring rates and heating uniformity before scaling .

What advanced strategies can optimize the synthesis of structurally related benzoxazine derivatives?

Q. Advanced

  • Parallel synthesis : Use automated platforms to vary substituents (e.g., methyl, chloro, methoxy) and screen for reactivity trends.
  • Flow chemistry : Improve heat/mass transfer for exothermic cyclization steps, reducing decomposition .
  • Catalytic systems : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure and enhance regioselectivity .

How can isotopic labeling studies clarify metabolic or degradation pathways?

Q. Advanced

  • 13C/²H labeling : Track metabolic fate in in vitro hepatocyte models using LC-MS.
  • Stable isotope tracing : Monitor oxidative degradation products (e.g., lactam ring opening) under UV light or enzymatic exposure .

What are the challenges in correlating computational predictions with experimental bioactivity data?

Q. Advanced

  • Force field limitations : Validate docking results with experimental IC₅₀ values to refine scoring functions.
  • Solvent effects : Include explicit solvent molecules in simulations to improve binding affinity accuracy .
  • Dynamic behavior : Use ensemble docking to account for protein flexibility during ligand interaction .

How should researchers handle discrepancies in melting points or spectral data across literature sources?

Q. Advanced

  • Purity verification : Reanalyze samples via elemental analysis (C, H, N) and compare with theoretical values.
  • Polymorphism screening : Perform X-ray powder diffraction to detect crystalline vs. amorphous forms.
  • Standardized protocols : Adopt ISTD-calibrated NMR and DSC for consistent thermal analysis .

What methodologies are recommended for studying the compound’s stability under varying pH and temperature?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring.
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under storage conditions (e.g., 0–8°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

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